molecular formula C13H24N2 B15272126 3-[(Piperidin-3-yl)methyl]-1-azabicyclo[2.2.2]octane

3-[(Piperidin-3-yl)methyl]-1-azabicyclo[2.2.2]octane

Cat. No.: B15272126
M. Wt: 208.34 g/mol
InChI Key: DXBDJDMVMPNVIN-UHFFFAOYSA-N
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Description

3-[(Piperidin-3-yl)methyl]-1-azabicyclo[2.2.2]octane is a nitrogen-containing heterocyclic compound. This compound is characterized by its unique bicyclic structure, which includes a piperidine ring fused to a bicyclo[2.2.2]octane framework. The presence of nitrogen atoms in the structure makes it an interesting candidate for various chemical and pharmacological applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(Piperidin-3-yl)methyl]-1-azabicyclo[2.2.2]octane typically involves the reaction of piperidine derivatives with bicyclo[2.2.2]octane intermediates. One common method includes the nucleophilic substitution reaction where a piperidine derivative reacts with a suitable bicyclo[2.2.2]octane precursor under basic conditions. The reaction is often carried out in the presence of a strong base such as sodium hydride or potassium tert-butoxide to facilitate the nucleophilic attack.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow synthesis techniques to enhance yield and efficiency. The use of automated reactors and optimized reaction conditions can significantly reduce production costs and improve scalability.

Chemical Reactions Analysis

Types of Reactions

3-[(Piperidin-3-yl)methyl]-1-azabicyclo[2.2.2]octane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding N-oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to produce reduced derivatives.

    Substitution: Nucleophilic substitution reactions are common, where the piperidine ring can be functionalized with different substituents using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide

    Reduction: Lithium aluminum hydride, sodium borohydride

    Substitution: Alkyl halides, acyl chlorides

Major Products Formed

    Oxidation: N-oxides

    Reduction: Reduced derivatives with hydrogenated nitrogen atoms

    Substitution: Various substituted piperidine derivatives

Scientific Research Applications

3-[(Piperidin-3-yl)methyl]-1-azabicyclo[2.2.2]octane has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and as a ligand in coordination chemistry.

    Biology: Studied for its potential as a bioactive molecule with applications in drug discovery and development.

    Medicine: Investigated for its pharmacological properties, including potential therapeutic effects on neurological disorders.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 3-[(Piperidin-3-yl)methyl]-1-azabicyclo[2.2.2]octane involves its interaction with specific molecular targets, such as receptors or enzymes. The compound’s bicyclic structure allows it to fit into binding sites with high affinity, modulating the activity of the target proteins. This interaction can lead to various biological effects, including modulation of neurotransmitter release or inhibition of enzyme activity.

Comparison with Similar Compounds

Similar Compounds

    2-Azabicyclo[3.2.1]octane: Another nitrogen-containing bicyclic compound with a different ring structure.

    8-Azabicyclo[3.2.1]octane: A compound with a similar bicyclic framework but different functional groups.

    1,4-Diazabicyclo[2.2.2]octane: A bicyclic compound with two nitrogen atoms in the ring system.

Uniqueness

3-[(Piperidin-3-yl)methyl]-1-azabicyclo[2.2.2]octane is unique due to its specific combination of a piperidine ring and a bicyclo[2.2.2]octane framework. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C13H24N2

Molecular Weight

208.34 g/mol

IUPAC Name

3-(piperidin-3-ylmethyl)-1-azabicyclo[2.2.2]octane

InChI

InChI=1S/C13H24N2/c1-2-11(9-14-5-1)8-13-10-15-6-3-12(13)4-7-15/h11-14H,1-10H2

InChI Key

DXBDJDMVMPNVIN-UHFFFAOYSA-N

Canonical SMILES

C1CC(CNC1)CC2CN3CCC2CC3

Origin of Product

United States

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